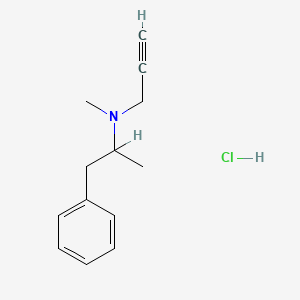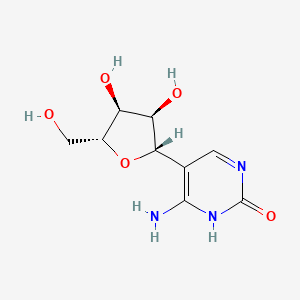
Deprenylhydrochlorid
Übersicht
Beschreibung
Deprenyl hydrochloride, also known as selegiline hydrochloride, is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. The compound was discovered in the early 1960s by József Knoll and colleagues and has since been studied for its neuroprotective properties .
Wissenschaftliche Forschungsanwendungen
Deprenyl hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying MAO-B inhibition.
Medicine: Deprenyl hydrochloride is used in the treatment of Parkinson’s disease and major depressive disorder.
Wirkmechanismus
Target of Action
Deprenyl hydrochloride, also known as Selegiline, primarily targets the Monoamine Oxidase B (MAO-B) enzyme . This enzyme plays a crucial role in the breakdown of dopamine, a neurotransmitter that is essential for normal brain function .
Mode of Action
Deprenyl hydrochloride acts as a selective and irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of dopamine, thereby increasing its levels in the brain . This results in prolonged effects of dopamine and enhanced release of dopamine from nerve cells .
Biochemical Pathways
Deprenyl hydrochloride affects several biochemical pathways. It decreases the formation of hydrogen peroxide, thereby alleviating oxidative stress . This is achieved by reducing the oxidative deamination of dopamine, which is facilitated by the inhibition of MAO-B . The drug also influences other cellular signaling pathways, including pro- and anti-apoptotic pathways .
Pharmacokinetics
Deprenyl hydrochloride is well absorbed from the gastrointestinal tract . It reaches maximum plasma concentration within 0.5 hours . The drug is extensively metabolized, and some of its metabolites possess pharmacological activities .
Result of Action
The inhibition of MAO-B by Deprenyl hydrochloride leads to increased levels of dopamine in the brain . This results in neuroprotective and neuronal rescue activities . The drug also prevents the toxicity of certain selective neurotoxins .
Action Environment
The action of Deprenyl hydrochloride can be influenced by environmental factors. For instance, the drug’s bioavailability can be affected by the dosing regimen and food . Furthermore, the drug’s neuroprotective properties may be influenced by the presence of oxidative stress in the environment .
Biochemische Analyse
Biochemical Properties
Deprenyl hydrochloride plays a significant role in biochemical reactions by inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of dopamine, thereby increasing its levels in the brain. Deprenyl hydrochloride interacts with several biomolecules, including enzymes like MAO-B, and proteins such as glyceraldehyde-3-phosphate dehydrogenase and poly (ADP-ribose) polymerase. These interactions contribute to its neuroprotective effects by reducing oxidative stress and preventing apoptosis .
Cellular Effects
Deprenyl hydrochloride exerts various effects on different cell types and cellular processes. It enhances cell-cell adhesion and influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, deprenyl hydrochloride increases dopamine levels, which improves motor function and reduces neurotoxicity. It also upregulates antioxidant enzymes like superoxide dismutases and catalase, thereby reducing oxidative damage .
Molecular Mechanism
At the molecular level, deprenyl hydrochloride exerts its effects primarily through the selective inhibition of MAO-B. This inhibition increases the levels of monoamine neurotransmitters, particularly dopamine, in the brain. Deprenyl hydrochloride also interacts with other biomolecules, such as thioredoxin, to evoke cytoprotective mechanisms. Additionally, it influences gene expression by initiating complex transcriptional programs that maintain mitochondrial integrity and prevent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deprenyl hydrochloride change over time. Initially, it rapidly increases dopamine levels, but its long-term effects include sustained neuroprotection and reduced oxidative stress. Deprenyl hydrochloride is stable under laboratory conditions, but its metabolites also contribute to its pharmacological effects. Long-term studies have shown that deprenyl hydrochloride maintains its neuroprotective properties and continues to influence cellular functions positively .
Dosage Effects in Animal Models
The effects of deprenyl hydrochloride vary with different dosages in animal models. At low doses, it effectively increases dopamine levels and provides neuroprotection without significant adverse effects. At higher doses, deprenyl hydrochloride can cause side effects such as increased salivation, weight loss, and behavioral changes. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
Deprenyl hydrochloride is involved in several metabolic pathways, primarily through its interaction with MAO-B. By inhibiting MAO-B, deprenyl hydrochloride reduces the formation of hydrogen peroxide and other reactive oxygen species, thereby decreasing oxidative damage. It is extensively metabolized, and its metabolites, such as desmethylselegiline and levomethamphetamine, also possess pharmacological activities .
Transport and Distribution
Deprenyl hydrochloride is rapidly distributed within cells and tissues. Autoradiographic studies in mice have shown high concentrations in lipid-rich tissues, including the brain, shortly after administration. The concentration of deprenyl hydrochloride then decreases in the brain while increasing in other tissues. This distribution pattern is crucial for its neuroprotective effects .
Subcellular Localization
Deprenyl hydrochloride localizes to specific subcellular compartments, including mitochondria, where it exerts its neuroprotective effects. It influences mitochondrial integrity and function by reducing oxidative stress and preventing apoptosis. The subcellular localization of deprenyl hydrochloride is essential for its activity and effectiveness in treating neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deprenyl hydrochloride is synthesized through a multi-step process. The synthesis typically involves the alkylation of N-methyl-N-propargylamine with 1-phenyl-2-propanone, followed by the reduction of the resulting imine to form the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of deprenyl hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Deprenyl hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert deprenyl hydrochloride into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the propargylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions include desmethylselegiline, levomethamphetamine, and various amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Rasagiline: Another MAO-B inhibitor with similar therapeutic applications but differs in its reversible inhibition mechanism.
Safinamide: A reversible MAO-B inhibitor that also has additional glutamate release inhibition properties.
Deprenyl hydrochloride stands out due to its irreversible inhibition of MAO-B and its extensive neuroprotective effects, making it a valuable compound in both research and clinical settings .
Eigenschaften
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-51-9 (Parent) | |
| Record name | Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90904745 | |
| Record name | Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2079-54-1, 14611-52-0 | |
| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2079-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selegiline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(1-phenylpropan-2-yl)prop-2-yn-1-ylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRENYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G7R4955A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)








![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
